2-Hydroxy Atorvastatin-d5 Sodium Salt

Description

Contextual Background of Atorvastatin (B1662188) and its Major Metabolites

The primary active metabolites of atorvastatin are:

2-Hydroxy Atorvastatin: An ortho-hydroxylated metabolite.

4-Hydroxy Atorvastatin: A para-hydroxylated metabolite.

These metabolites can also exist in equilibrium with their corresponding lactone forms. researchgate.net

The Significance of Deuterium (B1214612) Labeling in Contemporary Drug Discovery and Development

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful tool in pharmaceutical sciences. mdpi.com This seemingly minor structural modification can have a profound impact on a molecule's properties and its utility in research. mdpi.com The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. mdpi.com

The strategic incorporation of deuterium into drug molecules and their metabolites offers several advantages in research and development:

Improved Metabolic Stability: Deuteration can enhance a drug's metabolic stability, leading to a longer half-life and potentially improved pharmacokinetic profiles. mdpi.com

Probing Metabolic Pathways: The use of deuterated compounds allows researchers to trace the metabolic fate of a drug, identifying the sites of metabolism and the resulting metabolites. mdpi.com

Internal Standards in Bioanalysis: Deuterated compounds are ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.com Since they are chemically identical to the non-labeled analyte but have a different mass, they can be used to accurately quantify the concentration of the parent drug and its metabolites in complex biological matrices like plasma. acanthusresearch.com

Overview of 2-Hydroxy Atorvastatin-d5 Sodium Salt: A Key Research Probe

This compound is a deuterated form of the active metabolite of atorvastatin. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. osf.io This specific isotopic labeling makes it an invaluable tool for researchers.

| Property | Value |

|---|---|

| Molecular Formula | C33H29D5FN2NaO6 |

| CAS Number | 1276537-19-9 |

| Parent Drug | Atorvastatin |

| Category | Drug Metabolite, Stable Isotope Labeled Reference Standard |

As an isotope-labeled version of a primary active metabolite, this compound serves as a precise analytical standard. osf.io Its chemical behavior is virtually identical to the endogenous 2-hydroxy atorvastatin, allowing it to be used as a tracer in metabolic studies. Researchers can introduce this labeled compound and track its journey through biological systems, providing clear insights into the pharmacokinetics of atorvastatin's metabolites.

The most prominent application of this compound is as an internal standard in quantitative bioanalytical methods. osf.ionih.gov In techniques like LC-MS/MS, which are used to measure the concentrations of drugs and their metabolites in biological fluids, an internal standard is crucial for accuracy and precision.

Here's how it is utilized:

A known amount of this compound is added to a biological sample (e.g., human plasma) containing unknown concentrations of atorvastatin and its metabolites.

During sample preparation and analysis, any loss of the analyte (2-hydroxy atorvastatin) will be mirrored by a proportional loss of the internal standard (this compound).

The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference.

By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately quantify the amount of 2-hydroxy atorvastatin in the original sample.

Numerous studies have successfully employed this compound as an internal standard for the simultaneous quantification of atorvastatin and its active metabolites in human plasma. osf.ionih.gov These methods are vital for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

| Study Focus | Internal Standards Used | Matrix | Key Finding |

|---|---|---|---|

| Simultaneous quantification of Atorvastatin and its active metabolites | Atorvastatin-d5, 2-Hydroxy Atorvastatin-d5, 4-Hydroxy Atorvastatin-d5 | Human Plasma | A highly selective and rapid UHPLC-MS/MS method was developed and validated for reliable quantification. nih.gov |

| Simultaneous quantitation of Atorvastatin and two active metabolites | Atorvastatin-d5, 2-Hydroxy Atorvastatin-d5, 4-Hydroxy Atorvastatin-d5 | Human Plasma | A sensitive and accurate LC-MS/MS method with a lower limit of quantitation of 0.050 ng/mL for all analytes. |

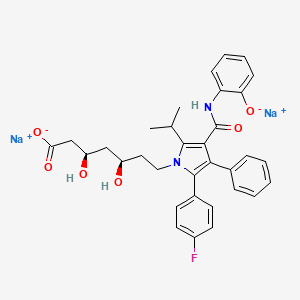

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H33FN2Na2O6 |

|---|---|

Molecular Weight |

618.6 g/mol |

IUPAC Name |

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1 |

InChI Key |

KNVKONHBFPQVPI-LBDKHHEASA-L |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation

Strategies for the Chemical Synthesis of 2-Hydroxy Atorvastatin-d5 Sodium Salt

Chemical synthesis provides a foundational approach to constructing the deuterated analog of 2-Hydroxy Atorvastatin (B1662188). This pathway typically involves building the molecule from simpler, isotopically labeled starting materials.

The primary strategy for synthesizing deuterated atorvastatin analogs involves incorporating deuterium (B1214612) atoms through the use of labeled precursors in a de novo synthetic route. google.com For 2-Hydroxy Atorvastatin-d5, the five deuterium atoms are located on a phenyl group. The synthesis, therefore, relies on starting materials where this specific ring is perdeuterated.

A common approach involves the use of aniline-2,3,4,5,6-d5 as a key building block. researchgate.net This deuterated precursor is incorporated into the atorvastatin scaffold during the construction of the pyrrole (B145914) core, often via a Paal-Knorr pyrrole synthesis or a related multicomponent reaction. nih.govox.ac.uk This method ensures the stable incorporation of the deuterium atoms into the final molecule. The concept of deuteration has gained significant attention as it can improve pharmacokinetic profiles due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at that site. researchgate.netresearchgate.net Combinatorial chemistry approaches have also been employed to create libraries of various deuterated atorvastatin derivatives for research purposes. researchgate.netnih.gov

Following the synthesis of the atorvastatin-d5 core, the next critical step is the introduction of a hydroxyl group at the ortho- (2-) position of the non-deuterated N-phenyl group. In humans, this hydroxylation is carried out by the cytochrome P450 enzyme CYP3A4, which produces both ortho- and para-hydroxylated metabolites. drugbank.comclinpgx.org

Biocatalytic and Enzymatic Production of Hydroxylated Atorvastatin Metabolites

Biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing hydroxylated drug metabolites. semanticscholar.orgresearchgate.net These techniques leverage the inherent specificity of enzymes to target a particular position on a molecule.

The primary enzymes responsible for atorvastatin hydroxylation in humans are cytochrome P450s, particularly CYP3A4. nih.gov This enzyme naturally produces both 2-hydroxy and 4-hydroxy atorvastatin. mdpi.com For research and production purposes, scientists have investigated other enzyme systems that can be engineered for higher selectivity.

Significant research has focused on bacterial CYP102A1 and its mutants as a biocatalyst for atorvastatin hydroxylation. mdpi.comresearchgate.net Through techniques like enzyme library generation and high-throughput screening, mutants of CYP102A1 have been developed that exhibit high catalytic activity. semanticscholar.orgmdpi.com While published studies have successfully engineered CYP102A1 mutants with high selectivity for producing 4-hydroxy atorvastatin, the same principles of directed evolution can be applied to create mutants that are highly selective for the 2-position. researchgate.netresearchgate.net Such an engineered enzyme could then use atorvastatin-d5 as a substrate to directly and cleanly synthesize 2-Hydroxy Atorvastatin-d5.

| Enzyme System | Typical Selectivity | Potential for 2-Hydroxy-d5 Production |

| Human CYP3A4 | Mixture of 2-OH and 4-OH metabolites clinpgx.org | Can produce the target compound, but as part of a mixture requiring separation. |

| Engineered CYP102A1 | High selectivity for 4-OH demonstrated mdpi.com | High potential; requires targeted enzyme engineering to shift selectivity to the 2-position. |

When producing a specific, isotopically labeled drug metabolite like 2-Hydroxy Atorvastatin-d5, the choice between biocatalytic and chemo-synthetic routes involves a trade-off between selectivity, scalability, and development time.

Key Comparison Points:

Selectivity: Biocatalysis offers superior regioselectivity. An engineered enzyme can hydroxylate the 2-position exclusively, avoiding the formation of the 4-hydroxy isomer and simplifying purification. mdpi.com Chemo-synthesis often struggles with this selectivity, leading to isomeric mixtures.

Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions under mild temperature and pH conditions. nih.gov In contrast, chemical synthesis can require harsh reagents, high temperatures, and anhydrous conditions, making the process less environmentally friendly. researchgate.net

Environmental Impact: Biocatalysis is considered a "greener" technology due to its use of renewable catalysts (enzymes) and less hazardous reaction conditions. researchgate.netresearchgate.net

| Feature | Chemo-Synthetic Pathway | Biocatalytic Pathway |

| Regioselectivity | Low; often produces isomeric mixtures | High; can be engineered for a single product |

| Reaction Conditions | Often harsh (high temp, non-aqueous solvents) | Mild (aqueous, physiological pH/temp) |

| Environmental Impact | Higher; use of hazardous reagents and solvents | Lower; "green chemistry" principles |

| Purification | Complex; requires separation of isomers | Simplified; cleaner reaction profile |

| Development | Relies on established chemical principles | Requires enzyme discovery and engineering |

Characterization of Synthetic Intermediates and Final Deuterated Product Purity for Research Applications

Ensuring the chemical identity, isotopic enrichment, and purity of this compound is critical for its intended use in research. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

The purity of the final compound and intermediates is typically assessed using High-Performance Liquid Chromatography (HPLC). emrespublisher.comnih.gov For structural confirmation and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable. emrespublisher.com These methods can confirm the molecular weight, which will be higher than the non-deuterated analog, and the fragmentation pattern can help confirm the structure of the metabolite. For deuterated standards, ESI-MS is commonly used to identify the parent drug and its metabolites. emrespublisher.com

To confirm the precise location and extent of deuterium incorporation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential. researchgate.netnih.gov The absence or reduction of signals in the ¹H NMR spectrum at specific positions of the phenyl ring, coupled with corresponding changes in the ¹³C NMR spectrum, provides definitive proof of successful deuteration.

| Analytical Technique | Purpose in Characterization |

| HPLC | Assess purity, quantify impurities, separate isomers. nih.gov |

| LC-MS/MS | Confirm molecular weight (including deuterium mass), elucidate chemical structure through fragmentation patterns. emrespublisher.com |

| ¹H NMR | Confirm the absence of hydrogen atoms at the deuterated positions. nih.gov |

| ¹³C NMR | Observe changes in the carbon signals at the sites of deuteration. nih.gov |

| Elemental Analysis | Determine the elemental composition of the final compound. nih.gov |

Metabolic Pathway Elucidation and Enzymology

Enzymatic Formation of 2-Hydroxy Atorvastatin (B1662188) from Atorvastatin

Atorvastatin is extensively metabolized into ortho- and para-hydroxylated derivatives, which are pharmacologically active, and various beta-oxidation products. drugbank.comdroracle.ai The initial and rate-limiting step in this biotransformation is primarily catalyzed by the cytochrome P450 enzyme system. drugbank.commdpi.com

The hydroxylation of atorvastatin to form 2-hydroxy atorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxy atorvastatin (para-hydroxyatorvastatin) is mediated predominantly by cytochrome P450 3A4 (CYP3A4). drugbank.comdroracle.airesearchgate.netnih.govajmc.com Research has established CYP3A4 as the major isoform responsible for atorvastatin metabolism in the human liver and intestine. drugbank.comresearchgate.net

Studies utilizing human liver microsomes and recombinant P450 isoforms have shown that while both CYP3A4 and CYP3A5 can produce these hydroxylated metabolites, CYP3A4 is significantly more efficient. researchgate.netnih.govtandfonline.com The intrinsic clearance (CLint) rate for the formation of ortho-hydroxyatorvastatin by CYP3A4 is approximately 5.0-fold higher than that of CYP3A5. nih.govtandfonline.com This indicates that atorvastatin is preferentially metabolized by CYP3A4, and consequently, genetic variations in the CYP3A5 gene may not be a significant factor in the differing effects of atorvastatin among individuals. nih.govtandfonline.com

The enzyme kinetics for the formation of atorvastatin's hydroxylated metabolites by CYP3A4 and CYP3A5 often follow a substrate inhibition pattern. researchgate.netnih.gov

Table 1: Comparative Enzyme Kinetic Parameters for Atorvastatin Hydroxylation by CYP3A4 and CYP3A5

| Parameter | CYP3A4 | CYP3A5 |

|---|---|---|

| ortho-Hydroxylation CLint | 5.0-fold higher than CYP3A5 | Reference |

| para-Hydroxylation CLint | 2.4-fold higher than CYP3A5 | Reference |

This table summarizes the relative intrinsic clearance (CLint) rates for the formation of ortho- (2-hydroxy) and para- (4-hydroxy) atorvastatin by CYP3A4 compared to CYP3A5, highlighting the primary role of CYP3A4. Data derived from studies on human liver microsomes. nih.govtandfonline.com

Influence of Other Metabolic Enzymes and Pathways on Atorvastatin Metabolite Disposition

Following the initial hydroxylation by CYP3A4, atorvastatin and its metabolites undergo further biotransformation and disposition influenced by other enzyme systems and chemical dynamics.

UDP-glucuronosyltransferases (UGTs) play a critical role in the next phase of metabolism for atorvastatin and its hydroxylated derivatives. nih.gov This pathway involves the conjugation of the carboxylic acid group of the statin with glucuronic acid, forming an acyl glucuronide intermediate. nih.govresearchgate.net This intermediate is unstable and can spontaneously cyclize to form the corresponding inactive lactone metabolite. nih.govresearchgate.netnih.gov

Specifically, UGT1A1 and UGT1A3 have been identified as the key enzymes responsible for this glucuronidation and subsequent lactonization process. drugbank.comnih.gov Studies have shown that UGT1A3 is the predominant catalyst for the formation of atorvastatin lactone. nih.gov Genetic variations in the UGT1A3 gene, such as the UGT1A3*2 allele, have been associated with increased UGT1A3 expression and a higher rate of atorvastatin lactonization, which can influence the ratio of active acid forms to inactive lactone forms in the body. uni-tuebingen.denih.gov

Atorvastatin and its metabolites, including 2-hydroxy atorvastatin, exist in a pH-dependent equilibrium between the pharmacologically active open-ring hydroxy acid form and the inactive closed-ring lactone form. rsc.orgresearchgate.netmdpi.com This interconversion can occur both non-enzymatically and enzymatically.

The non-enzymatic conversion is heavily influenced by pH. In acidic environments, such as the stomach (pH < 2), the conversion between the acid and lactone forms is rapid and exists in equilibrium. nih.govresearchgate.net However, at neutral or alkaline pH (pH > 6), the equilibrium strongly favors the open-ring acid form, and the conversion from acid to lactone is negligible. nih.govresearchgate.net The hydrolysis of the lactone back to the active acid is predominant under these conditions. rsc.orgresearchgate.net This dynamic is crucial as it suggests that a significant portion of atorvastatin may be converted to its lactone form in the stomach before absorption. nih.gov

In Vitro Metabolic Stability and Enzyme Kinetics of 2-Hydroxy Atorvastatin-d5 Sodium Salt

Specific studies detailing the in vitro metabolic stability and enzyme kinetics of this compound are not extensively available in the public domain. This is because deuterated compounds like this are synthesized primarily for use as internal standards in analytical and pharmacokinetic research. medchemexpress.com

The purpose of the deuterium (B1214612) (d5) labeling is to create a molecule with a higher mass that is chemically identical to the endogenous metabolite but can be distinguished by mass spectrometry. This allows for precise quantification of the non-labeled 2-hydroxy atorvastatin in biological samples.

While direct kinetic data for the d5 variant is scarce, its metabolic pathway is expected to mirror that of the unlabeled 2-hydroxy atorvastatin. It would be subject to the same enzymatic processes, including potential further oxidation or glucuronidation by UGTs. However, the presence of deuterium atoms can sometimes lead to a "kinetic isotope effect," where the C-D bonds are stronger than C-H bonds, potentially slowing the rate of metabolism at the site of deuteration. medchemexpress.com This can result in a slightly longer metabolic half-life compared to its non-deuterated counterpart, a principle that is sometimes exploited in drug development to improve pharmacokinetic profiles. medchemexpress.com

Deuterium Isotope Effects on Enzyme Catalysis and Metabolic Rates

The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of the reaction. wikipedia.org The underlying principle of the KIE is based on the difference in zero-point vibrational energy between a C-H and a carbon-deuterium (C-D) bond; the C-D bond is stronger and requires more energy to break. libretexts.org Consequently, reactions involving C-D bond cleavage proceed more slowly than those involving C-H bond cleavage. libretexts.org

In drug metabolism, many oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes involve the abstraction of a hydrogen atom. The hydroxylation of atorvastatin is one such process. When deuterium is introduced at a site of metabolic attack, the rate of that specific metabolic reaction can be reduced. medchemexpress.comnih.gov This alteration of pharmacokinetic properties is a key reason for the growing interest in deuterated drugs. medchemexpress.comnih.govresearchgate.net The use of this compound in metabolic studies allows researchers to probe these mechanisms. While primarily used as an internal standard for quantification, its structure inherently involves the principles of KIE, which would affect its own theoretical rate of formation if atorvastatin-d5 were the substrate.

The magnitude of the deuterium KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD). A kH/kD ratio significantly greater than 1 indicates that C-H bond breaking is a rate-limiting step in the reaction mechanism.

| Parameter | Non-Deuterated Substrate (e.g., Atorvastatin) | Deuterated Substrate (e.g., Atorvastatin-d5) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| Relative Rate of Metabolism (k) | kH | kD | > 1 (Normal KIE) |

| Relationship | kH > kD |

Evaluation of Metabolic Pathways in Liver Microsomes and Recombinant Enzyme Systems

To identify the specific enzymes responsible for a drug's metabolism, in vitro systems such as human liver microsomes (HLMs) and recombinant enzymes are employed. HLMs contain a rich complement of drug-metabolizing enzymes, including various cytochrome P450 isoforms, providing a comprehensive view of hepatic metabolism. tandfonline.comnih.govresearchgate.net Recombinant enzyme systems, conversely, express a single, specific enzyme (e.g., CYP3A4), allowing for the precise determination of that enzyme's contribution to a particular metabolic pathway. nih.govresearchgate.net

In these highly quantitative studies, this compound serves a critical function as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.compharmaffiliates.com When analyzing the concentration of metabolites formed in an incubation using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the SIL-IS is added to the sample. Because it is chemically identical to the analyte (2-hydroxy atorvastatin) but has a different mass due to the deuterium atoms, it can be distinguished by the mass spectrometer. The SIL-IS accounts for variability during sample preparation and analysis, thereby enabling highly accurate and precise quantification of the metabolite produced. nih.gov

Research using recombinant CYP3A4 and CYP3A5 has allowed for a direct comparison of their efficiency in metabolizing atorvastatin. The intrinsic clearance (CLint) rates, a measure of an enzyme's metabolic capability, demonstrated that CYP3A4 is substantially more active in producing both hydroxylated metabolites compared to CYP3A5.

| Metabolite | Enzyme | Relative CLint Ratio (CYP3A4 vs. CYP3A5) |

|---|---|---|

| para-hydroxyatorvastatin | CYP3A4 / CYP3A5 | 2.4-fold higher with CYP3A4 tandfonline.comnih.gov |

| ortho-hydroxyatorvastatin | CYP3A4 / CYP3A5 | 5.0-fold higher with CYP3A4 tandfonline.comnih.gov |

These findings confirm that CYP3A4 is the major P450 isoform responsible for the metabolic clearance of atorvastatin to its primary active hydroxy metabolites. tandfonline.comnih.gov

Advanced Analytical Methodologies and Reference Standard Applications

Development and Validation of Chromatographic-Mass Spectrometric Assays for Quantitation

The accurate measurement of atorvastatin (B1662188) and its active metabolites in biological fluids is essential for understanding its therapeutic effects and metabolic pathways. The development of robust analytical methods, primarily combining liquid chromatography with mass spectrometry, has been a key focus of research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Atorvastatin Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous quantification of atorvastatin and its hydroxylated metabolites, 2-hydroxy atorvastatin and 4-hydroxy atorvastatin, in human plasma. nih.govnih.govnih.gov These methods are prized for their high sensitivity, selectivity, and throughput. eijppr.com In a typical LC-MS/MS assay, detection is performed using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operating in positive ion mode. nih.govnih.gov The technique of multiple reaction monitoring (MRM) is employed to enhance selectivity and achieve low detection limits. nih.govresearchgate.net

Validation studies for these assays demonstrate excellent performance characteristics. For instance, methods have been validated with linear calibration curves over concentration ranges such as 0.10-40.00 ng/mL for both atorvastatin and 2-hydroxy atorvastatin. nih.gov The precision and accuracy of these methods are consistently high, with intra- and inter-day variations often being less than 8%. nih.gov The lower limit of quantitation (LLOQ) for the metabolites can reach as low as 0.050 ng/mL, allowing for detailed pharmacokinetic profiling. nih.govnih.gov Sample preparation is a critical step, often involving solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components from the plasma matrix. nih.govnih.gov

| Parameter | Reported Values/Conditions | Source(s) |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode | nih.govnih.govnih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linearity Range (2-Hydroxy Atorvastatin) | 0.10-40.00 ng/mL; 0.500-250 ng/mL | nih.govnih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL - 0.500 ng/mL | nih.govnih.govnih.gov |

| Precision (RSD %) | < 8% | nih.gov |

| Accuracy (% Deviation) | < 8% | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction, Protein Precipitation | nih.govnih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Analysis

To further enhance the speed and efficiency of analysis, Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra High-Performance Liquid Chromatography (UHPLC), is frequently employed. nih.govresearchgate.net UPLC systems use columns with smaller particle sizes (typically under 2 μm), which allows for faster separations and improved resolution compared to traditional HPLC. researchgate.netemrespublisher.com The use of UPLC can significantly shorten analytical run times; for example, methods have been developed where atorvastatin and all its identified metabolites are eluted within 4 minutes. researchgate.netrsc.org

A rapid UPLC-MS/MS method for atorvastatin and its active metabolites utilized a C18 reverse-phase column with an isocratic mobile phase, achieving a total run time of 5.2 minutes for all analytes and their corresponding internal standards. nih.gov This high-throughput capability is particularly valuable for the analysis of large numbers of samples in clinical studies. nih.govosf.io

Application of 2-Hydroxy Atorvastatin-d5 Sodium Salt as an Internal Standard in Bioanalytical Quantification

The reliability of quantitative bioanalytical methods heavily depends on the use of an appropriate internal standard (IS). aptochem.com An IS is a compound added in a known concentration to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. aptochem.comkcasbio.com For LC-MS/MS assays, a stable isotope-labeled (SIL) version of the analyte is considered the ideal internal standard. aptochem.com In this context, this compound is specifically used as the deuterated internal standard for the accurate quantification of 2-hydroxy atorvastatin. nih.govosf.io

Advantages of Deuterated Internal Standards for Accuracy and Precision in Mass Spectrometry

The use of deuterated internal standards like this compound offers significant advantages that enhance the accuracy and precision of mass spectrometric analysis. clearsynth.comtexilajournal.com

Co-elution with Analyte : Deuterated standards are chemically almost identical to the analyte, causing them to have nearly the same chromatographic retention time. aptochem.comchromforum.org This co-elution ensures that both the analyte and the IS experience the same conditions during chromatography and ionization, which is crucial for accurate correction. texilajournal.comchromforum.org

Correction for Matrix Effects : Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. eijppr.comkcasbio.com Because a deuterated IS co-elutes and has similar physicochemical properties to the analyte, it is affected by matrix-induced ion suppression or enhancement in the same way. kcasbio.comclearsynth.com This allows the ratio of the analyte peak area to the IS peak area to remain constant, thereby normalizing the effect and ensuring accurate quantification. kcasbio.com

Compensation for Variability : The IS compensates for potential analyte loss during sample extraction and variability in injection volume. aptochem.com Since the IS and analyte behave similarly during these steps, the ratio remains unaffected.

Improved Robustness : The incorporation of a SIL-IS makes the bioanalytical method more robust and reliable, reducing the likelihood of erroneous results and decreasing the time needed for method development. aptochem.comkcasbio.com

Methodological Considerations for Matrix Effects and Ion Suppression in Complex Biological Matrices

Matrix effects are a major challenge in LC-MS/MS bioanalysis, arising from co-eluting components in the sample matrix (e.g., plasma, urine) that can alter the ionization efficiency of the analyte. eijppr.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the results. eijppr.com

Several strategies are employed to mitigate these effects:

Efficient Sample Cleanup : Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are used to remove a significant portion of interfering matrix components before analysis. nih.govnih.gov

Chromatographic Separation : Optimizing the chromatographic conditions to separate the analyte from matrix components is a key step. However, some interferences, particularly phospholipids (B1166683) from plasma, can be difficult to remove completely. eijppr.com

Use of Stable Isotope-Labeled Internal Standards : As discussed, this is the most effective way to compensate for unpredictable matrix effects. kcasbio.comclearsynth.com The IS, such as 2-Hydroxy Atorvastatin-d5, tracks the analyte's response, and the use of a peak area ratio corrects for signal fluctuations caused by ion suppression or enhancement. kcasbio.com

Validation protocols for bioanalytical methods require a thorough evaluation of matrix effects. nih.gov This typically involves analyzing samples prepared in at least six different lots of the biological matrix to ensure that the method is not susceptible to inter-subject variability in matrix composition. nih.gov

Quality Control and Assurance for Research-Grade Reference Materials of this compound

The quality and purity of the reference standard are fundamental to the validity of any quantitative analysis. Research-grade materials like this compound, used as internal standards in regulated bioanalysis, must be produced under stringent quality control (QC) and quality assurance (QA) protocols.

While specific manufacturing QC data is proprietary, the requirements for such a critical reagent are well-established. These include:

Identity Confirmation : The chemical structure of the reference material must be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy.

Purity Assessment : The chemical purity is typically determined using chromatographic methods like HPLC with UV detection or LC-MS. The isotopic purity and the degree of deuterium (B1214612) incorporation are also critical parameters that are assessed by mass spectrometry to ensure there is no significant signal overlap with the unlabeled analyte.

Content/Potency Determination : The exact content of the analyte in the reference material powder is determined, often by a mass balance approach or quantitative NMR (qNMR).

Certificate of Analysis (CoA) : A comprehensive CoA is provided by the supplier, documenting the identity, purity, potency, storage conditions, and re-test or expiry date. This document is essential for regulatory compliance and ensures the traceability and reliability of the standard. lgcstandards.comacanthusresearch.com

By adhering to these rigorous quality standards, manufacturers ensure that reference materials like this compound provide the accuracy and reliability required for their critical role in bioanalytical assays.

Establishing Purity and Isotopic Enrichment for Research Standards

The reliability of a quantitative bioanalytical method is fundamentally dependent on the quality of the reference standard. For this compound, establishing its chemical purity and isotopic enrichment is a critical prerequisite for its use.

Chemical Purity Assessment: The chemical purity of the reference standard is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is a primary tool for this purpose. lgcstandards.comlgcstandards.com The method separates the main compound from any potential impurities, which may include starting materials, byproducts from the synthesis, or degradation products. The purity is often expressed as a percentage of the peak area of the main compound relative to the total peak area of all detected components. For reference standards, a chemical purity of >95% or >98% is common. lgcstandards.comlgcstandards.combioorganics.biz

Isotopic Enrichment Determination: Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. This is a crucial parameter as the presence of unlabeled analog (d0) in the deuterated standard can interfere with the quantification of the endogenous analyte, especially at low concentrations. Mass spectrometry (MS) is the definitive technique for this analysis. acs.orgnih.gov By comparing the mass spectra of the deuterated standard and its unlabeled counterpart, the relative abundance of the d5-labeled molecule versus molecules with fewer deuterium atoms (d0 to d4) can be precisely calculated. The analysis involves monitoring the precursor ions of both the labeled and unlabeled compounds. acs.org For example, the precursor ion for 2-hydroxy atorvastatin would be m/z 575.3, while the d5-labeled version would be m/z 580.3. acs.org

The table below illustrates typical specifications for a 2-Hydroxy Atorvastatin-d5 reference standard.

| Parameter | Analytical Method | Typical Specification | Purpose |

| Chemical Purity | HPLC-UV/MS | >98% | Ensures that the standard is free from chemical impurities that could interfere with quantification. |

| Isotopic Purity | Mass Spectrometry (MS) | ≥99% | Confirms the percentage of molecules correctly labeled with five deuterium atoms. |

| Unlabeled Content (d0) | Mass Spectrometry (MS) | <0.5% | Minimizes interference with the measurement of the non-labeled analyte. |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure | Verifies the chemical structure and the position of the deuterium labels. |

Stability Assessments pertinent to Analytical Research Protocols

Ensuring the stability of this compound throughout the analytical process is vital for the integrity of research data. Stability assessments are conducted under various conditions that mimic the sample handling and storage procedures of a typical bioanalytical workflow. nih.gov

Freeze-Thaw Stability: Biological samples are often subjected to multiple freeze-thaw cycles. Stability studies evaluate whether the analyte degrades under these conditions. Samples spiked with a known concentration of the standard are frozen and thawed for a specified number of cycles (e.g., three cycles) and then analyzed. The concentration is compared to that of freshly prepared samples. Studies on atorvastatin and its metabolites have shown stability through at least three freeze-thaw cycles. nih.gov

Short-Term (Bench-Top) Stability: This assessment determines the stability of the analyte in the biological matrix at room temperature for a period reflecting the time samples might be left on a lab bench during processing. For instance, human plasma samples containing atorvastatin and its hydroxy metabolites have been found to be stable for at least 4 days at ambient room temperature. nih.gov

Long-Term Storage Stability: To ensure that samples can be stored for extended periods before analysis, long-term stability is evaluated at typical storage temperatures (e.g., -20°C or -70°C). The concentration of the analyte is measured at various time points over several months and compared to the initial concentration. Atorvastatin and its metabolites were reported to be stable for 127 days when frozen in human plasma. nih.gov

Stock Solution Stability: The stability of the stock solutions used to prepare calibrators and quality control samples is also critical. These solutions, typically prepared in an organic solvent like methanol (B129727) or acetonitrile, are stored at refrigerated or frozen temperatures and tested periodically to ensure the concentration remains unchanged. mdpi.com

The results of these stability tests define the acceptable storage and handling conditions for clinical and research samples, ensuring that the measured concentrations accurately reflect the true values at the time of collection.

The following table summarizes typical stability assessments for atorvastatin and its metabolites, which are applicable to the deuterated standard.

| Stability Test | Condition | Duration | Typical Result |

| Freeze-Thaw Stability | -20°C to Room Temperature | 3 Cycles | Stable |

| Short-Term (Bench-Top) Stability | Room Temperature (~25°C) | Up to 4 Days | Stable |

| Long-Term Storage Stability | -20°C / -70°C | 127 Days (Human Plasma) | Stable |

| Stock Solution Stability | 4°C (in Methanol) | At least 1 month | Stable |

Pharmacokinetic and Pharmacodynamic Research in Non Clinical Models

Pharmacokinetic Investigations of Atorvastatin (B1662188) Metabolites in Animal Models

Deuterated standards, such as 2-Hydroxy Atorvastatin-d5 Sodium Salt, play a crucial role in pharmacokinetic studies as internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Their use allows for the precise quantification of the non-labeled drug and its metabolites in biological matrices from various species, including rats and dogs nih.gov. While specific ADME studies focusing solely on the deuterated form are not the primary goal of its use, the broader pharmacokinetic profile of atorvastatin and its metabolites has been characterized in several non-clinical species.

Following administration in animal models like Wistar rats, atorvastatin and its metabolites show primary distribution to the liver, which is the main site of action, as well as to excretory pathways such as the kidneys and small intestine amsterdamumc.nlresearchgate.netacs.org. Studies using radiolabeled atorvastatin ([18F]Atorvastatin) in rats demonstrated that uptake is negligible in most other tissues researchgate.netacs.org. The elimination of atorvastatin and its metabolites occurs predominantly through the bile clinpgx.orgnih.gov. Preclinical assays in rats have also identified sex-based differences, with female rats showing faster uptake and clearance compared to males, which appears to be related to more efficient exchanges between arterial blood and hepatic tissue amsterdamumc.nlresearchgate.net.

Comparative pharmacokinetic studies in animal models reveal key differences between atorvastatin and its hydroxylated metabolites. In rats, atorvastatin undergoes extensive metabolism in both the gut and the liver, which contributes to its low oral bioavailability nih.gov. A study comparing oral and intravenous administration in rats found a 7-fold higher ratio of metabolites to the parent drug following an oral dose, highlighting the significant first-pass effect nih.gov.

Pharmacokinetic parameters have been evaluated in various species. A study in orange-winged Amazon parrots provided specific values for atorvastatin and its ortho- and para-hydroxy metabolites after a single oral dose.

| Compound | Half-life (t½) (hours) | Time to Max Concentration (tmax) (hours) | Max Concentration (Cmax) (ng/mL) |

|---|---|---|---|

| Atorvastatin | 5.96 ± 11.50 | 1.60 ± 0.80 | 82.60 ± 58.30 |

| ortho-hydroxyatorvastatin (2-Hydroxy Atorvastatin) | 5.58 ± 9.92 | 3.38 ± 2.10 | 7.35 ± 3.96 |

| para-hydroxyatorvastatin (4-Hydroxy Atorvastatin) | 6.46 ± 54.20 | 5.00 ± 2.51 | 34.10 ± 16.00 |

Table 1. Comparative pharmacokinetic parameters of atorvastatin and its hydroxy metabolites in orange-winged Amazon parrots following a single oral administration. Data from a study involving eight adult parrots nih.gov.

These data illustrate that while the parent drug reaches its peak concentration relatively quickly, the active metabolites have a delayed tmax nih.gov. This metabolic conversion is significant, as the ortho- and para-hydroxy metabolites are pharmacologically active researchgate.net.

In Vitro Pharmacodynamic Studies of 2-Hydroxy Atorvastatin

Atorvastatin functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway drugbank.commdpi.com. Its inhibitory action occurs primarily in the liver drugbank.com. The ortho- and para-hydroxylated metabolites of atorvastatin, including 2-hydroxy atorvastatin, are also pharmacologically active. In vitro studies have established that these active metabolites are equipotent to the parent drug researchgate.net. Collectively, it is estimated that these metabolites account for approximately 70% of the total circulating inhibitory activity against HMG-CoA reductase researchgate.netnih.gov.

| Compound | Pharmacological Activity | Contribution to HMG-CoA Reductase Inhibition |

|---|---|---|

| Atorvastatin | Active | Approximately 30% of circulating inhibitory activity |

| 2-Hydroxy Atorvastatin | Active | Collectively ~70% of circulating inhibitory activity researchgate.netnih.gov |

| 4-Hydroxy Atorvastatin | Active |

Table 2. Contribution of Atorvastatin and its active metabolites to HMG-CoA Reductase inhibition.

Beyond its primary target, 2-hydroxy atorvastatin and other metabolites interact with nuclear receptors, particularly the Pregnane X Receptor (PXR) researchgate.netnih.gov. PXR is a key transcriptional regulator of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes nih.govmdpi.com.

In vitro studies using human reporter cell lines have demonstrated that atorvastatin and its optical isomers can dose-dependently activate PXR endocrine-abstracts.org. This activation leads to the induction of PXR target genes, including CYP2A6, CYP2B6, and CYP3A4, in primary human hepatocytes researchgate.netendocrine-abstracts.org. The various atorvastatin metabolites, however, can exert differential effects. Research has shown that while all metabolites act as PXR ligands, they display varied induction of PXR target genes, which may be a result of impaired release of co-repressors from the receptor complex researchgate.net. Another study noted that while para-hydroxy atorvastatin could induce PXR activation, it did not stimulate a specific interaction between PXR and the coactivator DRIP205, an effect observed with the PXR agonist rifampicin, suggesting ligand-specific recruitment of coregulator proteins mdpi.com.

Mechanistic Research on Cellular Interactions and Signaling Pathways (Non-Clinical)

Non-clinical research has uncovered that atorvastatin and its metabolites influence a variety of cellular signaling pathways beyond HMG-CoA reductase inhibition. These interactions contribute to the compound's broader biological effects.

PI3K/Akt Pathway: In studies using leukemic cell lines, atorvastatin was found to inhibit cell proliferation and induce apoptosis by down-regulating the PI3K/Akt signaling pathway. The phosphorylation levels of both PI3K and Akt were reduced in a dose-dependent manner nih.gov. This pathway is also implicated in the dose-dependent effects of atorvastatin on angiogenesis; at low concentrations, atorvastatin promotes endothelial cell migration via activation of the PI3K-Akt pathway, while higher concentrations are inhibitory ahajournals.org.

Small GTPase Signaling (RhoA/Rac1): Atorvastatin affects the activity of small G proteins. In spontaneously hypertensive rats, oral treatment with atorvastatin led to a decrease in cardiac Rac1 and RhoA activity oup.com. In vitro studies on cardiomyocytes confirmed that statins inhibit both the expression and membrane translocation of Rac1 and RhoA oup.com.

Inflammatory Signaling (JNK and NF-κB): In cultured human macrophages, atorvastatin was shown to inhibit the expression of the pro-inflammatory molecule resistin. This effect was mediated through the JNK and Rac pathways d-nb.info. Additionally, in leukemic cells, atorvastatin treatment led to a down-regulation of the TLR4/MYD88/NF-κB signaling pathway, suggesting a mechanism for inducing apoptosis through the inhibition of this pro-inflammatory and anti-apoptotic pathway nih.gov.

Impact on Enzyme Expression and Activity in Cultured Cells

While direct studies on this compound's effect on enzyme expression are not extensively documented, the behavior of its non-deuterated counterpart, 2-hydroxy atorvastatin, provides significant insights. Atorvastatin and its metabolites are known to interact with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

Research has shown that atorvastatin and its hydroxylated metabolites are ligands for the Pregnane X Receptor (PXR), a key regulator of drug metabolism genes. nih.gov Activation of PXR can lead to the induction of enzymes such as CYP3A4. researchgate.net In studies using primary human hepatocytes, atorvastatin metabolites have been shown to differentially induce PXR target genes. nih.gov For instance, while atorvastatin itself can induce CYP3A4 mRNA expression, certain metabolites may exhibit varied induction capacities. nih.gov

The primary role of this compound in this context is as a stable isotope-labeled internal standard in bioanalytical methods to accurately quantify the concentration of the active metabolite, 2-hydroxy atorvastatin, in in vitro systems like cultured hepatocytes. osf.io This precise quantification is essential for correlating metabolite concentration with the observed changes in enzyme expression and activity.

Table 1: Influence of Atorvastatin Metabolites on PXR-Regulated Gene Expression

| Compound | Receptor Interaction | Effect on CYP3A4 Promoter Activity |

|---|---|---|

| Atorvastatin | PXR Ligand | Induction |

This table is illustrative, based on the known activities of non-deuterated atorvastatin and its metabolites.

Studies on Cell Proliferation and Invasion in In Vitro Models (e.g., smooth muscle cells)

The effect of statins on vascular smooth muscle cell (SMC) proliferation is a significant area of cardiovascular research. The parent drug, atorvastatin, has been shown to inhibit the proliferation and invasion of human saphenous vein smooth muscle cells.

While specific studies utilizing this compound to directly measure effects on cell proliferation are not available, research on atorvastatin provides a framework for understanding the potential actions of its metabolites. Atorvastatin has been observed to induce apoptosis in vascular smooth muscle cells in vitro, though this effect was not replicated in in vivo models. nih.gov Furthermore, statins can interfere with key processes involved in the development of atherosclerotic lesions, including the migration and proliferation of arterial myocytes. researchgate.net

The use of this compound in such studies would be to serve as a precise analytical tool. By acting as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it allows for the accurate measurement of the 2-hydroxy atorvastatin metabolite in cell culture media or cell lysates. osf.io This enables researchers to establish a clear concentration-response relationship for the metabolite's effect on cell proliferation and invasion.

Table 2: Reported Effects of Atorvastatin on Vascular Smooth Muscle Cells

| Parameter | Observation in In Vitro Models | Reference |

|---|---|---|

| Apoptosis | Induction reported | nih.gov |

| Proliferation | Inhibition observed | researchgate.net |

This table summarizes findings for the parent compound, atorvastatin, which provides context for the potential effects of its metabolites.

Role of Deuteration in Elucidating Pre-Clinical Pharmacokinetic/Pharmacodynamic Relationships

The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, has become an invaluable tool in pharmaceutical research. nih.gov this compound exemplifies the utility of this approach in preclinical studies.

The primary application of deuterated compounds like this compound is as internal standards in bioanalytical assays. osf.ioemrespublisher.com In liquid chromatography-mass spectrometry (LC-MS), the mass difference between the deuterated standard and the non-deuterated analyte allows for highly accurate and precise quantification, even in complex biological matrices like plasma. nih.gov This is crucial for establishing the pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME).

By enabling the reliable measurement of metabolite concentrations, this compound plays a pivotal role in constructing accurate pharmacokinetic models. osf.io These models are essential for understanding the relationship between the dose of the parent drug administered and the resulting concentration of its active metabolites in the body over time.

Furthermore, this precise pharmacokinetic data is the foundation for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. By correlating the accurately measured concentrations of the 2-hydroxy atorvastatin metabolite with its observed biological effects (such as changes in enzyme activity or cell proliferation), researchers can gain a deeper understanding of its potency and efficacy in non-clinical models. The stability and purity of the deuterated internal standard are paramount for the success of these bioanalytical methods. nih.gov

In essence, while this compound is not typically used as a therapeutic agent itself in these studies, its role as an analytical tool is indispensable for generating the high-quality data needed to characterize the pharmacological properties of the active atorvastatin metabolite.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Atorvastatin |

Advanced Research Applications and Future Directions

Utility of 2-Hydroxy Atorvastatin-d5 Sodium Salt in Early Drug Discovery and Development Research

In the initial phases of drug discovery and development, establishing a comprehensive understanding of a candidate molecule's metabolic fate is paramount. This compound is instrumental in these investigations, primarily through its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This allows for the precise quantification of the endogenously formed 2-Hydroxy Atorvastatin (B1662188), a major active metabolite of Atorvastatin.

Screening for Novel Metabolic Pathways

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and is invaluable for tracing and identifying metabolic pathways. While the primary metabolic routes of Atorvastatin via cytochrome P450 3A4 (CYP3A4) are well-established, deuterated standards like this compound are essential for confidently exploring potential novel or minor pathways.

In research settings, cells or preclinical models can be incubated with Atorvastatin. By using this compound as an internal standard, researchers can accurately quantify the known metabolites. Any unexpected peaks in the mass spectrum that show a similar fragmentation pattern to Atorvastatin or its known metabolites could indicate the presence of previously unidentified metabolic products. Stable isotope labeling helps confirm the biosynthetic origin of these novel metabolites and can delineate the active metabolic pathways responsible for their production. This precise quantification is crucial to differentiate between low-level novel metabolites and background noise, ensuring that new pathways are not overlooked.

Investigating Structure-Metabolism Relationships of Statin Analogs

Understanding the relationship between a molecule's structure and its metabolic stability is a key aspect of drug design. Researchers synthesize various analogs of a lead compound, like Atorvastatin, and study how structural modifications affect their metabolism. In such studies, this compound plays a vital role in quantifying the formation of the 2-hydroxy metabolite across a range of different statin analogs.

By incubating these analogs with liver microsomes or other metabolic systems, scientists can measure the rate of formation of hydroxylated metabolites. The use of this compound as an internal standard ensures that the quantification is accurate and allows for reliable comparisons between the different analogs. This data helps to build structure-metabolism relationship (SMR) models, which can predict the metabolic fate of future drug candidates and guide the design of molecules with improved pharmacokinetic profiles. For instance, research has been conducted on various Atorvastatin derivatives to understand how changes to ester, thioester, and amide groups influence their metabolic activation by different hydrolases.

Applications in Mechanistic Pharmacology and Toxicology Studies (Non-Clinical Focus)

Beyond early discovery, this compound is a valuable tool in detailed non-clinical studies aimed at understanding the mechanisms of drug action and potential toxicities.

Understanding In Vitro Drug-Drug Interactions Affecting Atorvastatin Metabolism

Atorvastatin is primarily metabolized by the CYP3A4 enzyme. nih.gov Co-administration of Atorvastatin with drugs that inhibit or induce this enzyme can lead to significant changes in its plasma concentration, potentially causing adverse effects or reduced efficacy. semanticscholar.orgmdpi.com In vitro studies using human liver microsomes are commonly performed to investigate these potential drug-drug interactions (DDIs).

In a typical assay, Atorvastatin is incubated with human liver microsomes in the presence and absence of a potential interacting drug. The formation of 2-Hydroxy Atorvastatin is then measured over time. This compound is added to the samples as an internal standard to ensure accurate quantification of the metabolite by LC-MS/MS. A decrease in the formation of 2-Hydroxy Atorvastatin in the presence of the co-administered drug would indicate inhibition of CYP3A4, while an increase would suggest induction. This information is critical for predicting potential clinical DDIs.

Below is a table summarizing typical parameters of an LC-MS/MS method used for the quantification of Atorvastatin and its metabolites, where a deuterated standard like this compound would be employed.

| Parameter | Typical Value/Condition |

|---|---|

| Analytical Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and water with formic acid (gradient elution) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (2-Hydroxy Atorvastatin) | m/z 575.4 → 440.5 |

| MS/MS Transition (2-Hydroxy Atorvastatin-d5) | m/z 580.5 → 445.5 |

| Linear Range | 0.1 - 50 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Bias) | ± 15% |

Research into Species-Specific Metabolic Differences and Extrapolation

The metabolism of drugs can vary significantly between different species, which presents a challenge when extrapolating preclinical safety and efficacy data to humans. In vitro studies comparing the metabolism of a drug in liver microsomes from different species (e.g., human, rat, dog) are crucial for understanding these differences.

By incubating Atorvastatin with liver microsomes from various species and using this compound as an internal standard, researchers can accurately quantify the rate of formation of 2-Hydroxy Atorvastatin. This allows for a direct comparison of the metabolic activity of CYP3A4 orthologs across species. For example, a study comprehensively investigated the in vitro metabolism of several statins, including Atorvastatin, in human liver microsomes (HLMs) and human intestine microsomes (HIMs). nih.gov Such data is vital for selecting the most appropriate animal model for preclinical toxicology studies and for developing physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics.

The following table presents hypothetical comparative data on the intrinsic clearance (Clint) of Atorvastatin to 2-Hydroxy Atorvastatin in liver microsomes from different species, which would be generated using a deuterated standard.

| Species | Intrinsic Clearance (Clint) of 2-Hydroxy Atorvastatin Formation (µL/min/mg protein) |

|---|---|

| Human | 55 |

| Cynomolgus Monkey | 72 |

| Dog | 38 |

| Rat | 95 |

| Mouse | 120 |

Emerging Research Avenues for Deuterated Drug Metabolites

The role of deuterated compounds in pharmaceutical research is undergoing a significant evolution. Initially synthesized primarily as internal standards for quantitative mass spectrometry assays due to their chemical similarity and mass difference from the parent compound, deuterated drug metabolites are now being leveraged as powerful tools in advanced research applications. researchgate.net The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, provides a unique handle to trace the metabolic fate of molecules and to probe the intricacies of biological systems. wikipedia.org This has opened up new frontiers in understanding drug disposition, efficacy, and safety, moving these molecules from passive analytical reagents to active investigational probes.

Integration with Systems Biology and Computational Modeling Approaches

The fields of systems biology and computational modeling aim to create comprehensive, predictive models of biological processes by integrating multiple streams of data. Deuterated drug metabolites like this compound are becoming instrumental in providing the high-quality, dynamic data required to build and validate these complex models. scispace.com

Systems biology approaches seek to understand the broader network of interactions within a cell or organism, rather than focusing on a single metabolic reaction. By using deuterated metabolites as tracers, researchers can follow the distribution and transformation of a molecule throughout interconnected metabolic pathways. This provides crucial information on "metabolic switching," where deuteration of one part of a molecule may slow metabolism at that site but increase it at another, an effect that is often unpredictable without empirical data. nih.govtandfonline.com The quantitative data generated from tracking these deuterated compounds helps to map the complex web of metabolic reactions and understand how they are perturbed by drug administration.

Computational modeling, particularly in pharmacokinetics (PK), relies on accurate parameters to simulate a drug's absorption, distribution, metabolism, and excretion (ADME). Deuterated compounds provide a precise way to measure these parameters. aquigenbio.com For instance, studies comparing the pharmacokinetics of a parent drug with its deuterated analog yield direct measurements of the kinetic isotope effect (KIE), quantifying how deuteration alters metabolic rates. nih.gov This information is a critical input for building more accurate and predictive computational models that can simulate drug behavior in vivo, potentially reducing the need for extensive animal testing. researchgate.net

The table below illustrates the type of comparative pharmacokinetic data that can be generated using deuterated compounds, which serves as a vital input for computational models.

| Parameter | Parent Compound (e.g., Enzalutamide) | Deuterated Analog (e.g., d3-Enzalutamide) | Fold Change | Implication for Modeling |

| In Vitro Intrinsic Clearance (CLint) | Higher | 49-73% Lower nih.gov | ~2x Decrease nih.gov | Quantifies the reduction in metabolic rate for model input. |

| Max Plasma Concentration (Cmax) | Lower | 35% Higher nih.gov | 1.35x Increase nih.gov | Helps model peak drug exposure and bioavailability. |

| Area Under the Curve (AUC) | Lower | 102% Higher nih.gov | ~2x Increase nih.gov | Critical for modeling total drug exposure over time. |

| Metabolite (M2) Exposure | Higher | 8-fold Lower nih.gov | 8x Decrease nih.gov | Allows for precise modeling of specific metabolite formation pathways. |

This table is generated for illustrative purposes based on findings for Enzalutamide and its deuterated analog. nih.gov

Advancements in Isotope Tracing and Flux Analysis for Metabolic Research

Isotope tracing is a powerful technique that uses isotopically labeled molecules to follow the journey of atoms through metabolic pathways. nih.gov Metabolic Flux Analysis (MFA) takes this a step further by using the isotope tracing data to calculate the rates, or fluxes, of reactions within a metabolic network. nih.gov Deuterated metabolites are at the forefront of this research, offering a non-radioactive method to dynamically map cellular metabolism. researchgate.net

The core principle involves introducing a deuterated compound into a biological system and tracking the appearance of the deuterium label in downstream metabolites. nih.gov This is made possible by modern analytical platforms, particularly high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can precisely detect and quantify the mass shift imparted by the deuterium atoms. immune-system-research.com These advancements allow researchers to distinguish between different metabolic sources and quantify the contribution of specific pathways to the production of a particular metabolite. immune-system-research.com

Recent advancements in the field are expanding the scope and resolution of these studies:

Dynamic MFA: Researchers can now move beyond steady-state measurements to perform dynamic flux analysis, which tracks how metabolic fluxes change in real-time in response to stimuli. This provides a much richer, more physiologically relevant picture of cellular adaptation. immune-system-research.com

Single-Cell Resolution: Emerging techniques are pushing the boundaries of analysis toward single-cell resolution, allowing for the study of metabolic heterogeneity within a population of cells. immune-system-research.com

Computational Data Integration: Sophisticated new software and data analysis tools are being developed to interpret the complex datasets generated by isotope tracing experiments, enabling the reconstruction of large-scale metabolic network models. nih.govresearchgate.net

These techniques are invaluable in drug development. For example, by using a deuterated version of a drug or its metabolite, researchers can directly observe how it is processed by cells, identify which pathways are primarily responsible for its breakdown, and quantify the rate of these processes. aquigenbio.comresearchgate.net

The following table provides a simplified example of how flux analysis data might be presented, illustrating how a deuterated tracer can reveal changes in pathway activity.

| Metabolic Pathway | Cellular Condition A (e.g., Control) | Cellular Condition B (e.g., Drug Treated) | Key Finding from Isotope Tracing |

| Glycolysis | Relative Flux: 100 | Relative Flux: 150 | Increased glucose utilization under drug treatment. |

| TCA Cycle Entry | Relative Flux: 80 | Relative Flux: 40 | Drug treatment shunts metabolites away from the TCA cycle. |

| Pentose Phosphate Pathway | Relative Flux: 20 | Relative Flux: 60 | Increased flux to biosynthetic pathways. |

| Lactate Production | Relative Flux: 20 | Relative Flux: 110 | Shift towards anaerobic respiration (Warburg effect). immune-system-research.com |

This is a hypothetical data table illustrating the principles of metabolic flux analysis.

By integrating these advanced analytical and computational methods, deuterated drug metabolites like this compound are enabling a deeper, more dynamic understanding of drug metabolism and its impact on biological systems.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 2-Hydroxy Atorvastatin-d5 Sodium Salt in experimental settings?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). NMR analysis (e.g., H and C) identifies characteristic peaks for the deuterated pyrrole ring and hydroxyl groups, while HR-MS validates the molecular formula (, MW 623.63) and isotopic purity. Purity assessment should use reverse-phase HPLC with UV detection (e.g., 244 nm) calibrated against certified reference standards .

Q. What is the role of this compound as an internal standard in mass spectrometry (MS) quantification of atorvastatin metabolites?

- Methodological Answer : The deuterated form () minimizes matrix effects and ion suppression in MS by providing near-identical ionization efficiency to non-deuterated analytes. Researchers should prepare a calibration curve using serial dilutions of the analyte spiked with a fixed concentration of the deuterated standard (e.g., 50 ng/mL). Quantification relies on the ratio of analyte-to-standard peak areas, corrected for isotopic interference .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under acidic/alkaline hydrolysis, oxidative (HO), and photolytic conditions. For long-term storage, lyophilized samples stored at -80°C in amber vials show minimal degradation (<5% over 12 months). Regular HPLC-UV or LC-MS analysis monitors degradation products (e.g., lactone ring-opening or de-esterification) .

Q. What experimental models are appropriate to study CYP3A4-mediated pharmacokinetic interactions involving this compound?

- Methodological Answer : Use human liver microsomes (HLM) or transfected CYP3A4-expressing cell lines (e.g., HepG2) to measure metabolic clearance. Incubate the compound with NADPH-regenerating systems and quantify parent drug depletion via LC-MS/MS. Competitive inhibition assays with ketoconazole (a CYP3A4 inhibitor) validate enzyme-specific interactions .

Q. How does this compound inhibit cholesterol biosynthesis at the molecular level?

- Methodological Answer : The compound competitively inhibits HMG-CoA reductase by binding to the enzyme’s active site, mimicking the natural substrate HMG-CoA. In vitro assays involve measuring NADPH consumption (340 nm absorbance) in enzyme kinetics studies. IC values are determined using purified HMG-CoA reductase and varying inhibitor concentrations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the dose-dependent effects of this compound in animal models?

- Methodological Answer : Discrepancies in dose-response (e.g., efficacy vs. toxicity at high doses) require rigorous pharmacokinetic/pharmacodynamic (PK/PD) modeling. Use non-linear mixed-effects modeling (NONMEM) to correlate plasma concentrations (LC-MS/MS) with LDL reduction (enzymatic assays) and liver enzyme biomarkers (e.g., ALT/AST). Dose-ranging studies in transgenic mice (e.g., LDLR) can clarify thresholds for therapeutic vs. toxic effects .

Q. What strategies optimize batch-to-batch consistency in synthesizing this compound for sensitive bioassays?

- Methodological Answer : Implement orthogonal purification techniques (e.g., preparative HPLC followed by ion-exchange chromatography) to reduce residual trifluoroacetic acid (TFA) and sodium counterion variability. Batch validation should include peptide content analysis (Kjeldahl nitrogen assay) and H-NMR to confirm deuterium incorporation ≥98%. For cell-based assays, pre-test solubility in DMSO/PBS mixtures to ensure uniform stock solutions .

Q. How can researchers integrate multiple analytical techniques to validate this compound in complex biological matrices?

- Methodological Answer : Combine LC-MS/MS (for sensitivity) with capillary electrophoresis (CE) or nuclear magnetic resonance (NMR) to resolve co-eluting metabolites. For example, CE separates polar degradation products, while F-NMR tracks fluorophenyl group integrity. Cross-validation using certified reference materials (e.g., USP standards) ensures method robustness .

Q. What experimental approaches differentiate this compound from structural analogs (e.g., 4-hydroxy or ortho-hydroxy variants)?

- Methodological Answer : Use chiral chromatography (e.g., CHIRALPAK AD-H column) to resolve positional isomers. Tandem MS fragmentation patterns (e.g., m/z 568 → 440 for 2-hydroxy vs. m/z 568 → 426 for 4-hydroxy) provide diagnostic ions. X-ray crystallography of enzyme-inhibitor complexes further confirms binding site specificity .

Q. How should researchers address discrepancies in HMG-CoA reductase inhibition potency between in vitro and in vivo studies?

- Methodological Answer : Account for plasma protein binding (equilibrium dialysis) and tissue distribution (autoradiography in rodent models). Adjust in vitro IC values using unbound fraction () corrections. Compartmental PK/PD models reconcile differences by incorporating hepatic first-pass metabolism and enterohepatic recirculation data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.